1-(Phenylcarbamoyl)indoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylcarbamoyl)indoline-4-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-(phenylcarbamoyl)indoline-4-carboxylic acid, bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . The interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound may affect a variety of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 1-(Phenylcarbamoyl)indoline-4-carboxylic acid typically involves the reaction of indoline derivatives with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Phenylcarbamoyl)indoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products.
Scientific Research Applications
Comparison with Similar Compounds
1-(Phenylcarbamoyl)indoline-4-carboxylic acid can be compared with other indole derivatives such as indole-3-acetic acid, indole-3-carboxaldehyde, and indole-3-carboxylic acid . While these compounds share a common indole backbone, they differ in their functional groups and, consequently, their chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued research and development are likely to uncover even more applications and benefits of this intriguing compound.
Properties
IUPAC Name |
1-(phenylcarbamoyl)-2,3-dihydroindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(20)13-7-4-8-14-12(13)9-10-18(14)16(21)17-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAULASSNYSZZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)C(=O)O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.